molecular formula C12H13NO3 B105172 Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate CAS No. 61164-72-5

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Cat. No.: B105172
CAS No.: 61164-72-5
M. Wt: 219.24 g/mol
InChI Key: TVPQVNZTFJUWLE-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibiotic Properties

Research indicates that compounds related to Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, such as tetrahydroquinoline derivatives, exhibit promising biological activities. For instance, a study on Janibacter limosus revealed the discovery of helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi (Asolkar et al., 2004).

Synthesis and Structural Analysis

The synthesis of related tetrahydroquinoline carboxylic esters has been explored for their potential applications in various fields. A diastereoselective synthesis method was developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, showcasing the versatility of these compounds (Bunce et al., 2001). Additionally, crystal structure and Hirshfeld surface analysis of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, have been studied, contributing to the understanding of the structural properties of these compounds (Filali Baba et al., 2019).

Neurological Research

In neurological research, 1,2,3,4-tetrahydroquinoline derivatives were identified in human brains, both in normal and parkinsonian conditions. This finding suggests their potential role in neurological diseases (Niwa et al., 1987).

Pharmaceutical Development

These compounds have been utilized in the synthesis of various pharmaceuticals. For instance, a study conducted by Saeed et al. (2014) explored the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, demonstrating the potential of these compounds in the development of new pharmaceuticals (Saeed et al., 2014).

Anticancer Research

In the field of anticancer research, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their potential antitumor activities against various cancer cell lines (Fang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H317-H319-H335. The precautionary statements are P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQVNZTFJUWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid (2.73 mmol), EDCI (3.27 mmol) and DIEA (3.27 mmol) are dissolved in 10 mL MeOH. About 2 mL of CH2Cl2 is also added to help dissolving the solid. The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure. The residue is purified by silica gel chromatography (hexane/EtOAc) to give (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid methyl ester as a white solid. Yield: 60%. 1H NMR (400 MHz, CDC13): δ 7.88 (br, 1H), 7.18 (m, 2H), 7.00 (td, 1H), 6.75 (d, 1H), 3.73 (s, 3H), 3.13-2.98 (m, 3H), 2.89 (m, 1H), 2.51 (dd, 1H). MS: (ES+): 220.2 [M+1].
Quantity
2.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid (2.73 mmol), EDCl (3.27 mmol) and DIEA (3.27 mmol) are dissolved in 10 mL MeOH. About 2 mL of CH2Cl2 is also added to help dissolving the solid. The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure. The residue is purified by silica gel chromatography (hexane/EtOAc) to give (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid methyl ester as a white solid. Yield: 60%. 1H NMR (400 MHz, CDCl3): δ 7.88 (br, 1H), 7.18 (m, 2H), 7.00 (td, 1H), 6.75 (d, 1H), 3.73 (s, 3H), 3.13-2.98 (m, 3H), 2.89 (m, 1H), 2.51 (dd, 1H). MS: (ES+): 220.2 [M+1].
Quantity
2.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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